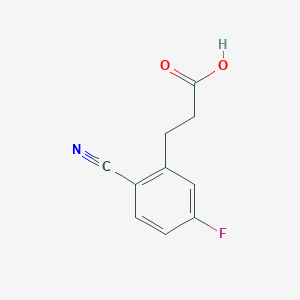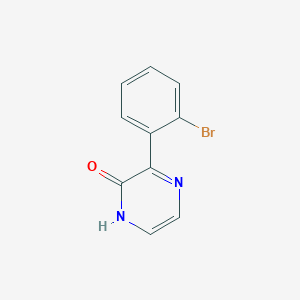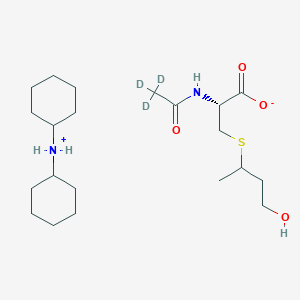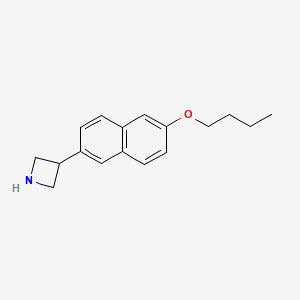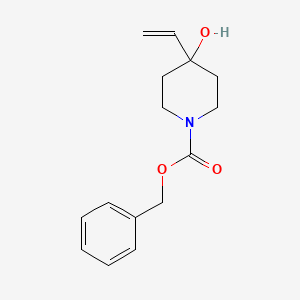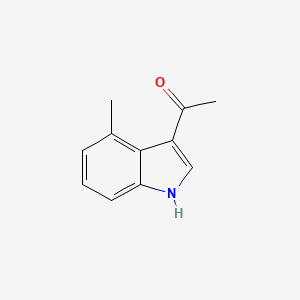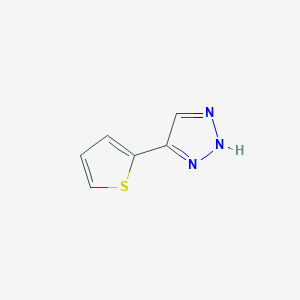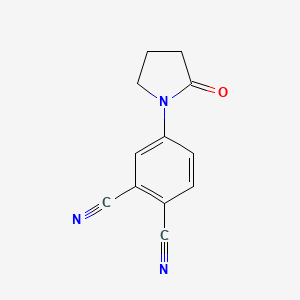
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the sixth position, and an aldehyde group at the second position of the naphthalene ring system. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to form aldehydes from aromatic compounds. In this reaction, 6-methoxytetralone is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Vilsmeier-Haack reactions with optimized conditions to maximize yield and purity. The reaction conditions, such as temperature, solvent, and reagent concentrations, would be carefully controlled to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The chloro and methoxy groups can also participate in substitution reactions, further modifying the compound’s structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-1,4-dihydronaphthalene-2-carbaldehyde
- 6-Methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- 3-Chloro-6-methoxy-1,4-dihydronaphthalene
Uniqueness
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C12H11ClO2 |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c1-15-11-3-2-8-4-10(7-14)12(13)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3 |
InChI-Schlüssel |
LNOGARDICXZZDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC(=C(C2)Cl)C=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)

